molecular formula C11H10N4 B038817 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 115575-12-7

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B038817
CAS No.: 115575-12-7
M. Wt: 198.22 g/mol
InChI Key: UTVZPKFPCZRDQY-UHFFFAOYSA-N
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Description

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an imidazole derivative with a benzimidazole precursor. One common method includes the use of a Mannich reaction, where formaldehyde and an amine are reacted with the benzimidazole to introduce the imidazole moiety . The reaction conditions often require a catalyst, such as a copper(II) complex, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that inhibit enzyme activity or disrupt cellular processes . The benzimidazole moiety can intercalate with DNA, affecting replication and transcription . These interactions make the compound a versatile tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both structures. This dual functionality allows for more diverse chemical reactions and broader applications in various fields .

Properties

CAS No.

115575-12-7

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C11H10N4/c1-2-10-11(14-7-13-10)5-9(1)6-15-4-3-12-8-15/h1-5,7-8H,6H2,(H,13,14)

InChI Key

UTVZPKFPCZRDQY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CN3C=CN=C3)NC=N2

Canonical SMILES

C1=CC2=C(C=C1CN3C=CN=C3)NC=N2

Synonyms

1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI)

Origin of Product

United States

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